Methyl 3-(1H-imidazol-4-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to methyl 3-(1H-imidazol-4-yl)propanoate, often involves innovative methodologies that enhance their potential in various applications. One notable example is the synthesis of novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which exhibit potent inhibitory activity in certain assays (Gomaa et al., 2011). Additionally, the synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid and its derivatives highlights the versatility of imidazole compounds in generating mitochondria-targeted prodrugs (Hattan et al., 2013).
Molecular Structure Analysis
Understanding the molecular structure of methyl 3-(1H-imidazol-4-yl)propanoate is crucial for its application in various fields. Research on similar compounds, such as the triazole compound 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate, provides insight into their molecular geometry and potential interactions, as determined through spectroscopic and X-ray single-crystal determination techniques (Tanak et al., 2010).
Scientific Research Applications
Inhibitory Activity Against Retinoic Acid 4-Hydroxylase (CYP26)
Derivatives of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates show potent inhibitory activity against CYP26, which is significant in the context of retinoid-responsive neuroblastoma treatment (Gomaa et al., 2011).
Synthesis of Potent Impromidine-Type Histamine H2 Receptor Agonists
The efficient synthesis of 3-(1H-imidazol-4-yl)propanamine, an essential intermediate for these agonists, is derived from trans-urocanic acid (Sellier et al., 1992).
Role in Regulating Protein-Bound Organometallic B12 Cofactors
The 1H-imidazole base plays a role in destabilizing the protein-bound organometallic B12 cofactor, suggesting a regulatory function (Fasching et al., 2000).
Synthesis Route for Carbonyl Compounds
A study demonstrates the synthesis and conversion of (1-methyl-1H-imidazol-2-yl) methanol derivatives into carbonyl compounds, offering a new synthetic route (Ohta et al., 1987).
Synthesis of Mitochondria-Targeted Prodrugs of Methimazole
A modified method for synthesizing these prodrugs was developed, leading to the creation of tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylic acid (Hattan et al., 2013).
Corrosion Inhibition in Sulphuric Acid
1,3,4-oxadiazole derivatives, including MBIMOT, EBIMOT, and PBIMOT, exhibit mixed physisorption and chemisorption behavior, effectively inhibiting mild steel corrosion in sulphuric acid (Ammal et al., 2018).
Synthesis of Optically Active Organic Compounds
The synthesis and transformation of new optically active 1H-imidazole 3-oxides with a substituted acetate group offer potential for developing new organic compounds (Jasiński et al., 2008).
Imaging Hypoxia in Tumor Tissue
O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([18F]FNT) is a new class of tracer for imaging hypoxia in tumor tissue, potentially transported into cells through amino acid transporters (Malik et al., 2012).
Antagonists for Histamine H3-Receptor
4-Alkynylphenyl imidazolylpropyl ethers have been identified as selective histamine H3-receptor antagonists with high oral central nervous system activity, which could benefit therapy for H3-receptor-dependent CNS diseases (Krause et al., 1998).
Bone Imaging Applications
99mTc-MIPrDP shows great potential for bone imaging due to its highly selective uptake in the skeletal system and rapid clearance from soft tissues (Qiu et al., 2011).
Safety And Hazards
The safety information for Methyl 3-(1H-imidazol-4-yl)propanoate indicates that it has hazard statements H302, H315, H319, and H3355. The precautionary statements include P261, P305+P351+P3385.
Future Directions
The future directions for Methyl 3-(1H-imidazol-4-yl)propanoate are not explicitly stated in the available literature. However, given its potential use in scientific research, it is likely that future studies will continue to explore its properties and potential applications1.
properties
IUPAC Name |
methyl 3-(1H-imidazol-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPBWKUBQUBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-imidazol-4-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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